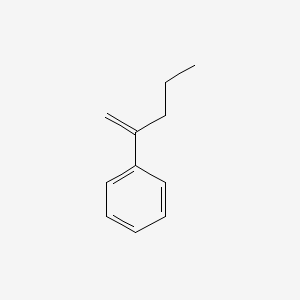

2-Phenyl-1-pentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

5676-32-4 |

|---|---|

Formule moléculaire |

C11H14 |

Poids moléculaire |

146.23 g/mol |

Nom IUPAC |

pent-1-en-2-ylbenzene |

InChI |

InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7H2,1H3 |

Clé InChI |

ANGVCCXFJKHNDS-UHFFFAOYSA-N |

SMILES canonique |

CCCC(=C)C1=CC=CC=C1 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Phenyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 2-phenyl-1-pentene, a valuable terminal alkene in organic synthesis. The document details established olefination reactions and a Grignard reaction followed by dehydration, offering insights into the necessary precursors, reaction mechanisms, and experimental protocols. Quantitative data is summarized for comparative analysis, and key reaction pathways are visualized to facilitate understanding.

Core Synthesis Strategies

The synthesis of this compound can be approached through several key strategies, primarily involving the formation of the carbon-carbon double bond. The most common and effective methods include the Wittig reaction, the Grignard reaction followed by dehydration of the resultant tertiary alcohol, the Peterson olefination, the Shapiro reaction, and the Julia-Kocienski olefination. Each of these methods offers distinct advantages and requires specific precursors, typically a C5 carbonyl compound and a phenyl-containing reagent or vice versa.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the key quantitative data associated with the different synthesis methods for this compound, allowing for a direct comparison of their efficiencies and conditions.

| Synthesis Method | Precursors | Key Reagents | Typical Yield (%) |

| Wittig Reaction | 1-Phenyl-1-butanone, Methyltriphenylphosphonium (B96628) bromide | Strong base (e.g., n-BuLi) | 75-85[1] |

| Grignard Reaction & Dehydration | Propiophenone (B1677668), Propylmagnesium bromide | Acid catalyst (e.g., H₂SO₄, H₃PO₄) | Not specified in literature |

| Peterson Olefination | 1-Phenyl-1-butanone, (Trimethylsilyl)methylmagnesium chloride | Acid or base for elimination | Not specified in literature |

| Shapiro Reaction | 1-Phenyl-1-butanone | p-Toluenesulfonylhydrazide, 2 eq. Strong base (e.g., n-BuLi) | Not specified in literature |

| Julia-Kocienski Olefination | 1-Phenyl-1-butanone, Heteroaryl methyl sulfone | Strong base (e.g., KHMDS) | Not specified in literature |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthesis routes to this compound.

Wittig Reaction

The Wittig reaction is a reliable method for forming a terminal alkene from a ketone.[2][3][4] In this case, 1-phenyl-1-butanone is reacted with a methylene (B1212753) phosphorane.

a) Preparation of the Wittig Reagent (Methylenetriphenylphosphorane): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 eq), dropwise. The formation of the orange-red ylide indicates a successful reaction. Stir the mixture for 1 hour at 0 °C.[5][6]

b) Reaction with 1-Phenyl-1-butanone: To the freshly prepared ylide solution at 0 °C, add a solution of 1-phenyl-1-butanone (1.0 eq) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

c) Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product, a mixture of this compound and triphenylphosphine (B44618) oxide, is then purified by column chromatography on silica (B1680970) gel using a non-polar eluent such as hexanes.[5]

Grignard Reaction and Dehydration

This two-step approach involves the synthesis of a tertiary alcohol, 2-phenyl-2-pentanol (B1597411), via a Grignard reaction, followed by its dehydration to yield the desired alkene.[7]

a) Synthesis of 2-Phenyl-2-pentanol: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Prepare a solution of 1-bromopropane (B46711) (1.1 eq) in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction begins, add the remaining 1-bromopropane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes. Cool the Grignard reagent to 0 °C and add a solution of propiophenone (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.[8]

b) Work-up of the Alcohol: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield crude 2-phenyl-2-pentanol.[9]

c) Dehydration of 2-Phenyl-2-pentanol: Place the crude 2-phenyl-2-pentanol in a round-bottom flask with a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.[6][10] Heat the mixture gently. The product, this compound, along with water, will co-distill. Collect the distillate and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and then brine. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.[10]

Peterson Olefination

The Peterson olefination provides an alternative to the Wittig reaction and involves the reaction of an α-silyl carbanion with a ketone.[11][12]

a) Reaction of (Trimethylsilyl)methylmagnesium chloride with 1-Phenyl-1-butanone: Prepare the Grignard reagent from (trimethylsilyl)methyl chloride and magnesium in anhydrous THF. Cool the solution of the Grignard reagent to 0 °C and add a solution of 1-phenyl-1-butanone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

b) Work-up and Elimination: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. The resulting β-hydroxysilane can be isolated. The elimination to form the alkene can be achieved by treatment with either an acid (e.g., sulfuric acid) for anti-elimination or a base (e.g., potassium hydride) for syn-elimination.[11]

c) Purification: The crude this compound is purified by column chromatography on silica gel.

Shapiro Reaction

The Shapiro reaction converts a ketone to an alkene via the decomposition of its tosylhydrazone derivative.[13][14][15]

a) Formation of 1-Phenyl-1-butanone Tosylhydrazone: In a round-bottom flask, dissolve 1-phenyl-1-butanone (1.0 eq) and p-toluenesulfonylhydrazide (1.05 eq) in methanol. Add a catalytic amount of acetic acid and heat the mixture to reflux for 1-2 hours. Upon cooling, the tosylhydrazone will precipitate and can be collected by filtration.

b) Olefination: Suspend the dried tosylhydrazone in an anhydrous solvent such as THF or diethyl ether under a nitrogen atmosphere and cool to -78 °C. Add two equivalents of a strong base, such as n-butyllithium, dropwise. Allow the reaction mixture to slowly warm to room temperature. The reaction will produce a vinyllithium (B1195746) intermediate.

c) Work-up and Purification: Quench the reaction with water. Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude this compound is purified by column chromatography.[14]

Julia-Kocienski Olefination

This modified Julia olefination allows for the one-pot synthesis of alkenes from carbonyl compounds and heteroaryl sulfones.[12][16][17]

a) Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the heteroaryl methyl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl methyl sulfone) (1.1 eq) in an anhydrous solvent like DME. Cool the solution to -78 °C and add a strong base such as potassium hexamethyldisilazide (KHMDS) (1.1 eq). Stir for 30 minutes, then add 1-phenyl-1-butanone (1.0 eq) dropwise.

b) Reaction and Work-up: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction with water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

c) Purification: The crude product is purified by column chromatography on silica gel to afford this compound.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic pathways described above.

References

- 1. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peterson Olefination [organic-chemistry.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. organicreactions.org [organicreactions.org]

- 5. benchchem.com [benchchem.com]

- 6. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 7. chemistnotes.com [chemistnotes.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Peterson olefination - Wikipedia [en.wikipedia.org]

- 12. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Shapiro reaction - Wikipedia [en.wikipedia.org]

- 15. Shapiro Reaction [organic-chemistry.org]

- 16. This compound | C11H14 | CID 521761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. alfa-chemistry.com [alfa-chemistry.com]

A Comprehensive Technical Guide to the Chemical Properties of 2-Phenyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-1-pentene is an aromatic hydrocarbon with the chemical formula C₁₁H₁₄. As a substituted alkene, its chemical reactivity is primarily characterized by the phenyl group and the carbon-carbon double bond. This document provides an in-depth overview of the chemical and physical properties of this compound, along with proposed experimental protocols for its synthesis and purification, and a summary of its spectral data. This guide is intended for professionals in research and development who require a detailed understanding of this compound for applications in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties have been compiled from various chemical databases and literature sources.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ | [1][2] |

| Molecular Weight | 146.23 g/mol | [1][2] |

| CAS Number | 5676-32-4 | [1][2] |

| IUPAC Name | pent-1-en-2-ylbenzene | [1] |

| Synonyms | (1-Methylenebutyl)benzene, 2-Phenylpentene-1 | [1] |

| SMILES | CCCC(=C)C1=CC=CC=C1 | [1] |

| Boiling Point | 201 °C | |

| Density | 0.914 g/mL | |

| Kovats Retention Index | 1236.3 (semi-standard non-polar) | [1] |

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the literature, a reliable synthetic route can be proposed based on established methods for analogous alkenes, such as the Wittig reaction.

Proposed Synthesis of this compound via Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, the reaction would involve the reaction of a phosphorus ylide, generated from methyltriphenylphosphonium (B96628) bromide, with 1-phenyl-1-butanone.

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1-Phenyl-1-butanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

-

Ylide Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium (1.05 equivalents) dropwise via syringe. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to a deep orange or yellow, indicating the formation of the ylide.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 1-phenyl-1-butanone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure this compound.

Logical Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments. The olefinic carbons and the aromatic carbons are expected to resonate at higher chemical shifts compared to the aliphatic carbons.[1]

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available, typically obtained through Gas Chromatography-Mass Spectrometry (GC-MS).[1] The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of 146.23 g/mol , along with characteristic fragmentation patterns.

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available to suggest that this compound is directly involved in any specific biological signaling pathways. As a simple aromatic hydrocarbon, it lacks the functional groups typically required for specific interactions with biological macromolecules that would initiate a signaling cascade.

While some related phenylalkene derivatives have been investigated for biological activities, such as the insecticidal activity of (E)-1,5-diphenyl-2-penten-1-one, there are no published studies reporting significant biological or pharmacological activity for this compound itself.[3] Further research would be required to explore any potential biological effects.

Logical Relationship of Compound Properties and Activity:

Caption: Relationship between structure and bioactivity.

Conclusion

This compound is a well-characterized aromatic hydrocarbon with defined physical and chemical properties. While specific, detailed experimental protocols for its synthesis are not abundant, established synthetic methodologies like the Wittig reaction provide a clear and reliable pathway for its preparation. Its spectral properties are consistent with its chemical structure. At present, there is no evidence to support its involvement in biological signaling pathways or any significant pharmacological activity, making it primarily a compound of interest for applications in organic synthesis as a building block or intermediate. Further research into its potential applications and biological effects may be warranted.

References

An In-depth Technical Guide to the NMR Spectrum of 2-Phenyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 2-phenyl-1-pentene. Due to the limited availability of public experimental spectral data, this guide utilizes predicted ¹H and ¹³C NMR data to provide a comprehensive understanding of the compound's spectral characteristics. The methodologies for obtaining experimental NMR data are also detailed.

Data Presentation

The predicted quantitative NMR data for this compound is summarized in the tables below. These predictions were generated using established algorithms and provide a reasonable approximation of experimental values.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 | ~0.9 | Triplet | 3H | ~7.0 |

| H-4 | ~1.5 | Sextet | 2H | ~7.0 |

| H-3 | ~2.2 | Triplet | 2H | ~7.0 |

| H-1a | ~5.1 | Singlet | 1H | N/A |

| H-1b | ~5.3 | Singlet | 1H | N/A |

| Ar-H (para) | ~7.2 | Multiplet | 1H | N/A |

| Ar-H (ortho) | ~7.3 | Multiplet | 2H | N/A |

| Ar-H (meta) | ~7.4 | Multiplet | 2H | N/A |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| C-5 | ~14 |

| C-4 | ~22 |

| C-3 | ~35 |

| C-1 | ~112 |

| C-4' | ~127 |

| C-2', C-6' | ~128 |

| C-3', C-5' | ~128 |

| C-1' | ~142 |

| C-2 | ~148 |

Mandatory Visualization

The following diagrams illustrate the structure of this compound with proton assignments and a typical workflow for NMR analysis.

Mass Spectrometry of 2-Phenyl-1-Pentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2-phenyl-1-pentene, an aromatic hydrocarbon of interest in various fields of chemical research and development. This document details the expected fragmentation patterns under electron ionization (EI), presents quantitative data, and outlines a representative experimental protocol for its analysis.

Introduction

This compound (C₁₁H₁₄), also known as (1-methylenebutyl)benzene, is an unsaturated aromatic hydrocarbon.[1] Mass spectrometry is a pivotal analytical technique for the identification and structural elucidation of such compounds. Electron ionization (EI) mass spectrometry, a common method for volatile organic compounds, induces reproducible fragmentation patterns that serve as a molecular fingerprint. Understanding these fragmentation pathways is crucial for the accurate interpretation of mass spectra.

Electron Ionization Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is characterized by a series of fragment ions that provide valuable structural information. The molecular ion (M⁺) peak is observed at a mass-to-charge ratio (m/z) of 146, corresponding to the molecular weight of the compound.[1] The fragmentation is dominated by cleavages that lead to the formation of stable carbocations.

Quantitative Data

The electron ionization mass spectrum of this compound, as sourced from the NIST Mass Spectrometry Data Center, is summarized in the table below.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | 18 | [C₂H₃]⁺ |

| 29 | 15 | [C₂H₅]⁺ |

| 39 | 15 | [C₃H₃]⁺ |

| 41 | 20 | [C₃H₅]⁺ |

| 51 | 18 | [C₄H₃]⁺ |

| 65 | 15 | [C₅H₅]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 105 | 30 | [C₈H₉]⁺ |

| 117 | 45 | [M - C₂H₅]⁺ |

| 131 | 35 | [M - CH₃]⁺ |

| 146 | 28 | [M]⁺ |

Fragmentation Pathway

The fragmentation of this compound under electron ionization is primarily driven by the stability of the resulting fragments. The base peak at m/z 91 is characteristic of many alkyl-substituted benzene (B151609) compounds and is attributed to the formation of the highly stable tropylium (B1234903) ion.

A simplified fragmentation pathway is illustrated below:

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. This method is based on established practices for the analysis of aromatic hydrocarbons.

Instrumentation

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer with an electron ionization source.

-

Capillary Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

Reagents and Standards

-

Helium: Carrier gas (99.999% purity or higher).

-

This compound standard: Of known purity for instrument calibration and identification.

-

Solvent: High-purity hexane (B92381) or dichloromethane (B109758) for sample dilution.

GC-MS Conditions

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Split (e.g., 50:1 split ratio) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature: 60 °C (hold for 2 min) Ramp: 10 °C/min to 280 °C (hold for 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Scan Speed | 1000 amu/s |

Sample Preparation

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 1000 µg/mL).

-

Perform serial dilutions to prepare calibration standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Dilute the unknown sample to fall within the calibration range.

Data Analysis

-

Acquire the total ion chromatogram (TIC) for each standard and sample.

-

Identify the peak corresponding to this compound by its retention time.

-

Extract the mass spectrum for the identified peak.

-

Compare the obtained mass spectrum with a reference spectrum (e.g., from the NIST library) to confirm the identity.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 91 or 117) against the concentration of the standards.

-

Determine the concentration of this compound in the unknown sample using the calibration curve.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Phenylpentene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of phenylpentene isomers. Phenylpentenes are of significant interest in organic synthesis and medicinal chemistry, and IR spectroscopy serves as a powerful analytical tool for their identification and differentiation. This document details the characteristic vibrational frequencies of various phenylpentene isomers, provides generalized experimental protocols for obtaining their IR spectra, and illustrates the structural relationships between these isomers.

Introduction to the Infrared Spectroscopy of Phenylpentene Isomers

Phenylpentene isomers are hydrocarbons containing a phenyl group and a pentene chain. Their structural diversity, arising from the position of the double bond and the phenyl group, as well as cis-trans isomerism, leads to distinct infrared spectra. These spectra provide a molecular fingerprint, allowing for the identification of specific isomers and the elucidation of their chemical structures. The primary vibrational modes of interest include C-H stretching and bending, C=C stretching of both the alkene and the aromatic ring, and out-of-plane bending vibrations that are particularly useful for distinguishing between cis and trans isomers.

Isomeric Structures of Phenylpentene

The logical relationship and classification of common phenylpentene isomers are illustrated in the diagram below. This visualization aids in understanding the structural diversity of this class of compounds.

Caption: Classification of Phenylpentene Isomers.

Quantitative Infrared Spectroscopy Data

The following tables summarize the characteristic infrared absorption frequencies for various phenylpentene isomers. These values are compiled from spectral databases and literature sources. Note that the exact peak positions can vary slightly depending on the experimental conditions and the physical state of the sample.

Table 1: Characteristic IR Absorptions of Phenyl Group

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Typically sharp peaks. |

| Aromatic C=C Stretch | 1600 - 1475 | Medium to Weak | Multiple bands are often observed. |

| C-H Out-of-Plane Bending | 900 - 690 | Strong | The pattern is indicative of the substitution pattern on the benzene (B151609) ring. For monosubstituted benzenes, two strong bands are typically observed. |

Table 2: Characteristic IR Absorptions of Alkene Group in Phenylpentene Isomers

| Isomer | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | =C-H Bend (Out-of-Plane) (cm⁻¹) | Reference |

| 1-Phenyl-1-pentene | ||||

| trans | ~1650 (weak) | ~3020 (medium) | ~965 (strong) | [1][2] |

| cis | ~1640 (weak) | ~3020 (medium) | ~700 (strong) | [1][2] |

| 1-Phenyl-2-pentene | ||||

| trans | Not readily available | Not readily available | ~965 (expected, strong) | [3] |

| cis | Not readily available | Not readily available | ~700 (expected, strong) | |

| 2-Phenyl-1-pentene | ~1630 | ~3080 | ~890 (strong) | [4] |

| 3-Phenyl-1-pentene (B12858) | ~1640 | ~3080 | ~990 and ~910 (strong) | [5] |

| 4-Phenyl-1-pentene | ~1640 | ~3080 | ~990 and ~910 (strong) | [6] |

Note: The intensity of the C=C stretching vibration can be weak and sometimes difficult to observe, especially for more symmetrically substituted alkenes.[2]

Experimental Protocols

Obtaining high-quality infrared spectra of phenylpentene isomers requires careful sample preparation and instrument operation. As these compounds are typically liquids at room temperature, the following protocols are recommended.

General Instrumental Parameters

A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for acquiring infrared spectra. The following are general settings that can be used as a starting point:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 - 32 (signal-to-noise ratio can be improved by increasing the number of scans)

-

Apodization: Happ-Genzel

Sample Preparation and Measurement

This is the simplest method for obtaining an IR spectrum of a liquid sample.

Materials:

-

FTIR Spectrometer

-

Demountable liquid cell with IR-transparent windows (e.g., NaCl, KBr, or ZnSe)

-

Pasteur pipette

-

Sample of phenylpentene isomer

-

Appropriate solvent for cleaning (e.g., hexane (B92381) or isopropanol)

-

Lens tissue

Procedure:

-

Ensure the IR-transparent windows of the demountable cell are clean and dry. If necessary, polish them with a suitable polishing kit.

-

Place one window in the cell holder.

-

Using a Pasteur pipette, place a small drop of the liquid phenylpentene isomer onto the center of the window.

-

Carefully place the second window on top of the first, sandwiching the liquid sample. The liquid should spread to form a thin, uniform film.

-

Assemble the cell holder, ensuring it is tightened gently to avoid damaging the windows.

-

Place the assembled cell into the sample compartment of the FTIR spectrometer.

-

Acquire a background spectrum with the empty beam path.

-

Acquire the sample spectrum.

-

After analysis, disassemble the cell and clean the windows thoroughly with a suitable solvent and lens tissue.

ATR-FTIR is a convenient technique that requires minimal sample preparation.

Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal)

-

Pasteur pipette

-

Sample of phenylpentene isomer

-

Appropriate solvent for cleaning (e.g., isopropanol)

-

Soft, lint-free wipes

Procedure:

-

Ensure the surface of the ATR crystal is clean.

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

Using a Pasteur pipette, place a small drop of the liquid phenylpentene isomer onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Acquire the sample spectrum.

-

After the measurement, clean the ATR crystal surface thoroughly with a soft wipe soaked in an appropriate solvent.

The general workflow for obtaining an IR spectrum of a liquid phenylpentene isomer is depicted in the following diagram.

Caption: General Experimental Workflow for IR Spectroscopy.

Interpretation of Spectra and Key Differentiating Features

The differentiation of phenylpentene isomers relies on a careful analysis of the fingerprint region (below 1500 cm⁻¹) and the regions corresponding to C=C and C-H vibrations.

-

Phenyl Group Position: The substitution pattern on the pentene chain affects the overall spectrum. For terminal alkenes (e.g., 3-phenyl-1-pentene and 4-phenyl-1-pentene), the presence of strong out-of-plane C-H bending bands around 990 cm⁻¹ and 910 cm⁻¹ is a key indicator.[7]

-

Cis-Trans Isomerism: The most reliable way to distinguish between cis and trans isomers of disubstituted alkenes is through the out-of-plane C-H bending vibration. Trans isomers exhibit a strong, characteristic absorption band around 965 cm⁻¹, while cis isomers show a strong band around 700 cm⁻¹.[1][2]

-

Alkene Substitution Pattern: The position of the C=C stretching vibration and the pattern of the =C-H out-of-plane bending bands can help determine the substitution pattern of the double bond.[2]

Conclusion

Infrared spectroscopy is an indispensable technique for the characterization and differentiation of phenylpentene isomers. By understanding the characteristic absorption frequencies of the phenyl and alkene moieties, and by employing appropriate experimental protocols, researchers can confidently identify these compounds. The data and methodologies presented in this guide serve as a valuable resource for scientists and professionals in the fields of organic chemistry and drug development.

References

- 1. hpst.cz [hpst.cz]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 1-Phenyl-2-pentene | C11H14 | CID 12525545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C11H14 | CID 521761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Phenyl-1-pentene | C11H14 | CID 29871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Phenyl-1-pentene | C11H14 | CID 569651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. image diagram infrared spectrum of pent-1-ene 1-pentene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of pent-1-ene 1-pentene doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical properties of 2-phenyl-1-pentene isomers

An In-depth Technical Guide to the Physical Properties of 2-Phenyl-1-Pentene and its Isomers

This technical guide provides a comprehensive overview of the physical properties of this compound and its various structural and geometric isomers. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of these compounds. This document summarizes key quantitative data, outlines common experimental protocols for their synthesis, and visualizes the relationships between these isomers.

Structural Isomerism of Phenylpentene

The molecular formula C₁₁H₁₄ encompasses several isomers of phenylpentene, which differ in the position of the phenyl group and the location of the double bond within the pentene chain. These structural variations lead to distinct physical properties. The primary positional isomers include 1-phenyl-, 2-phenyl-, and 3-phenyl-pentenes, each with potential for geometric isomerism (E/Z or cis/trans) depending on the substitution pattern around the double bond.

Comparative Physical Properties

The following table summarizes the key physical properties of this compound and its isomers. Data has been compiled from various sources to provide a comparative overview.

| Compound Name | Structure | Boiling Point (°C) | Density (g/cm³) | Refractive Index (nD20) |

| This compound | CCCC(=C)C1=CC=CC=C1 | 201[1] | 0.9042 (at 25°C)[1] | Not Available |

| 2-Phenyl-2-pentene (Isomer mix) | CCC=C(C)C1=CC=CC=C1 | 199[2] | 0.895[2] | 1.520[2] |

| (E)-1-Phenyl-1-pentene | CCCC=CC1=CC=CC=C1 | 217[3] | 0.8924 (at 17°C)[3] | 1.529[3] |

| (E)-1-Phenyl-2-pentene | CCC=CC(C1=CC=CC=C1) | Not Available | 0.888[4] | 1.509[4] |

Note: Data for all isomers is not consistently available across all properties. The properties of geometric isomers (cis/trans or E/Z) can vary slightly, but are often reported for a mixture.

Experimental Protocols: Synthesis and Characterization

The synthesis of phenylpentene isomers can be achieved through various established organic chemistry methodologies. The choice of method often dictates the specific isomer produced.

Synthesis of 3-Phenyl-1-pentene via Grignard Reaction

A common and reliable method for synthesizing 3-phenyl-1-pentene involves the reaction of a Grignard reagent with an epoxide, such as styrene (B11656) oxide.[5] The nucleophilic ethyl group from the Grignard reagent attacks the less sterically hindered carbon of the epoxide ring. Subsequent dehydration of the resulting alcohol yields the target alkene.[5]

Methodology:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq). A solution of bromoethane (B45996) (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.[5]

-

Reaction with Styrene Oxide: The Grignard solution is cooled in an ice bath, and a solution of styrene oxide (1.0 eq) in anhydrous diethyl ether is added dropwise.[5] The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Workup and Dehydration: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 3-phenyl-1-pentanol. This intermediate alcohol is then subjected to dehydration, for instance, by heating with a catalytic amount of a strong acid (e.g., sulfuric acid) or by using a reagent like phosphorus oxychloride in pyridine, to yield 3-phenyl-1-pentene.

-

Purification: The final product is purified by fractional distillation or column chromatography.

Synthesis via Wittig Reaction

The Wittig reaction provides another versatile route to phenylpentene isomers.[5] For example, to synthesize 3-phenyl-1-pentene, the reaction would involve an ylide derived from an ethylphosphonium salt and 1-phenylethanal.[5]

Methodology:

-

Preparation of the Phosphonium Ylide: Ethyltriphenylphosphonium bromide (1.0 eq) is suspended in an anhydrous solvent like THF. A strong base, such as n-butyllithium (1.0 eq), is added at low temperature to generate the ylide.[5]

-

Reaction with Aldehyde: A solution of 1-phenylethanal (1.0 eq) in the same anhydrous solvent is added dropwise to the ylide solution. The mixture is then allowed to warm to room temperature and stirred overnight.[5]

-

Workup and Purification: The reaction is quenched with water, and the product is extracted. The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine (B44618) oxide byproduct.[5]

Characterization Techniques

The structural elucidation and differentiation of phenylpentene isomers rely on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity of atoms and the position of the double bond. For geometric isomers, the coupling constants (J-values) between vinylic protons in ¹H NMR can help distinguish between E and Z configurations.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Characteristic peaks for C=C stretching (around 1640-1680 cm⁻¹) and C-H stretching of the benzene (B151609) ring (around 3000-3100 cm⁻¹) would be expected.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming the molecular formula C₁₁H₁₄. Fragmentation patterns can also offer clues about the isomeric structure.

References

Characterization of Molecular Formula C11H14: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of compounds with the molecular formula C11H14. This formula corresponds to a degree of unsaturation of five, suggesting the presence of a benzene (B151609) ring and additional unsaturation or rings. This guide will explore the structural diversity of C11H14 isomers and detail the analytical methodologies essential for their identification and characterization, with a focus on spectroscopic techniques.

Introduction to C11H14 Isomers

The molecular formula C11H14 encompasses a wide array of structural isomers. These isomers can be broadly categorized into several classes based on their carbon skeleton and the nature of their unsaturation. Understanding the possible isomeric structures is the first step in the characterization process. The primary classes of isomers for C11H14 include:

-

Alkylbenzenes: These consist of a benzene ring substituted with one or more alkyl groups totaling five carbon atoms. Examples include pentylbenzene, (1-methylbutyl)benzene, and various isomers of diethylbenzene.

-

Cycloalkylbenzenes: A benzene ring substituted with a cycloalkyl group, such as cyclopentylbenzene (B1606350).

-

Bicyclic Aromatic Hydrocarbons: These feature a benzene ring fused to a non-aromatic ring. Substituted indanes and tetralins, such as methylindane, fall into this category.

-

Alkenylbenzenes: A benzene ring with an unsaturated alkyl substituent, for instance, pentenylbenzene isomers.

The structural differences between these isomers lead to distinct physical and chemical properties, as well as unique spectroscopic signatures.

Isomerism in C11H14

The structural diversity of C11H14 gives rise to various forms of isomerism, including constitutional and geometric isomerism.

-

Constitutional Isomers: These isomers have the same molecular formula but different connectivity of atoms. For example, cyclopentylbenzene and (E)-1-phenyl-1-pentene are constitutional isomers.

-

Geometric Isomers: These isomers have the same connectivity but differ in the spatial arrangement of atoms. An example is the cis/trans (E/Z) isomerism in alkenylbenzenes like 1-phenyl-1-pentene.

A logical breakdown of the isomer classes is presented in the following diagram:

Caption: Logical relationship of major isomer classes for C11H14.

Physicochemical and Spectroscopic Data of Representative Isomers

To illustrate the differences in properties among C11H14 isomers, data for three representative compounds are presented below: Cyclopentylbenzene, (E)-1-Phenyl-1-pentene, and 1-Methylindane.

Table 1: Physical Properties of Representative C11H14 Isomers

| Property | Cyclopentylbenzene | (E)-1-Phenyl-1-pentene | 1-Methylindane |

| CAS Number | 700-88-9[1] | 16002-93-0 | 767-58-8 |

| Molecular Weight ( g/mol ) | 146.23 | 146.23 | 132.20 (for indane) |

| Boiling Point (°C) | 216[2] | 215.3 | ~190 |

| Density (g/mL) | 0.948[2] | 0.894 | 0.941 |

| Refractive Index | 1.528[2] | 1.516 | 1.537 |

Table 2: Spectroscopic Data of Representative C11H14 Isomers

| Spectroscopic Data | Cyclopentylbenzene | (E)-1-Phenyl-1-pentene | 1-Methylindane |

| ¹H NMR (CDCl₃, δ ppm) | 7.31-7.17 (m, 5H), 3.01 (quint, 1H), 2.08-1.55 (m, 8H) | 7.35-7.15 (m, 5H), 6.39 (d, 1H), 6.25 (dt, 1H), 2.16 (q, 2H), 1.52 (sext, 2H), 0.96 (t, 3H) | 7.20-7.08 (m, 4H), 3.33 (m, 1H), 2.95 (m, 1H), 2.45 (m, 1H), 2.15 (m, 1H), 1.85 (m, 1H), 1.28 (d, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | 145.4, 128.3, 126.5, 125.7, 45.8, 34.5, 25.8 | 137.8, 131.5, 129.5, 128.3, 126.7, 125.8, 35.1, 22.4, 13.8 | 145.1, 142.9, 126.3, 124.5, 124.4, 120.5, 38.7, 31.6, 30.2, 19.4 |

| IR (cm⁻¹) | 3085, 3060, 3025 (Ar-H), 2955, 2870 (C-H), 1605, 1495, 1450 (C=C) | 3080, 3060, 3025 (Ar-H), 2960, 2930, 2870 (C-H), 1600, 1495 (C=C), 965 (trans C=C-H bend) | 3065, 3045, 3020 (Ar-H), 2955, 2925, 2865 (C-H), 1605, 1485, 1460 (C=C) |

| Mass Spec (m/z) | 146 (M+), 117, 104, 91, 77 | 146 (M+), 117, 115, 91, 77 | 132 (M+), 117, 91 |

Experimental Protocols for Characterization

A general workflow for the characterization of a C11H14 isomer involves separation followed by spectroscopic analysis.

References

Technical Guide to 2-Phenyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-phenyl-1-pentene, including its physicochemical properties, a detailed experimental protocol for its synthesis via the Wittig reaction, and characteristic spectral data.

Core Compound Properties

This compound, also known as (1-methylenebutyl)benzene, is an aromatic hydrocarbon. Its structure consists of a benzene (B151609) ring attached to the second carbon of a 1-pentene (B89616) chain.[1] This substitution pattern significantly influences its chemical reactivity and physical properties.

Physicochemical and Spectral Data

The key quantitative properties and spectral data for this compound are summarized in the table below. This information is essential for its identification, purification, and use in further synthetic applications.

| Property | Value |

| IUPAC Name | pent-1-en-2-ylbenzene |

| Synonyms | (1-methylenebutyl)benzene, α-Propylstyrene |

| CAS Number | 5676-32-4 |

| Molecular Formula | C₁₁H₁₄ |

| Molecular Weight | 146.23 g/mol |

| Boiling Point | 198-200 °C (estimated) |

| Density | 0.89 g/cm³ (estimated) |

| ¹H NMR (CDCl₃) | See spectral data analysis section below. |

| ¹³C NMR (CDCl₃) | See spectral data analysis section below. |

| Mass Spectrometry (EI) | Key fragments (m/z): 146 (M+), 117, 91 |

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable and widely used method for the synthesis of alkenes from aldehydes or ketones.[2][3] In the case of this compound, the synthesis involves the reaction of a phosphorus ylide, generated from a suitable phosphonium (B103445) salt, with acetophenone (B1666503).

Experimental Protocol

This protocol details a representative procedure for the synthesis of this compound.

Materials and Reagents:

-

Butyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Acetophenone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Ylide Generation:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of a deep red or orange color indicates the generation of the phosphorus ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Wittig Reaction:

-

Dissolve acetophenone (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the acetophenone solution dropwise to the ylide suspension at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct. Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a non-polar solvent such as hexanes, to isolate the pure this compound.

-

Expected Yield:

-

Typical yields for this type of Wittig reaction range from 60-80%, depending on the specific reaction conditions and purification efficiency.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

References

Stability and Storage of 2-Phenyl-1-Pentene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the anticipated stability profile and recommended storage conditions for 2-phenyl-1-pentene based on the known chemistry of structurally related styrenic and vinylaromatic compounds. A thorough literature search did not yield specific quantitative stability data or validated stability-indicating analytical methods for this compound. Therefore, the experimental protocols provided herein are representative methodologies intended to serve as a detailed framework for conducting formal stability studies.

Introduction to the Stability of this compound

This compound is an unsaturated aromatic hydrocarbon, and like other members of the styrene (B11656) family, its chemical stability is a critical consideration for its use in research and pharmaceutical development. The presence of a vinyl group attached to a phenyl ring makes the molecule susceptible to degradation via several pathways, primarily oxidation and polymerization. These degradation processes can be initiated or accelerated by exposure to heat, light, and atmospheric oxygen. Understanding and controlling these degradation pathways are essential to ensure the purity, potency, and safety of this compound and any derived products.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be oxidative degradation and polymerization.

2.1. Oxidative Degradation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products. The reaction can proceed via a free radical mechanism, particularly at the allylic and benzylic positions, which are susceptible to hydrogen abstraction. The double bond is also a reactive site for oxidation, potentially leading to the formation of epoxides, which can be further hydrolyzed to diols. Cleavage of the double bond can result in the formation of aldehydes and ketones.

2.2. Polymerization: Like styrene, this compound can undergo polymerization, which can be initiated by heat, light, or the presence of radical initiators or acidic catalysts. This process involves the opening of the double bond and the formation of long polymer chains. Uncontrolled polymerization can lead to a decrease in the purity of the material and changes in its physical properties.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenyl-1-pentene via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the interaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or a ketone to yield an alkene and triphenylphosphine (B44618) oxide.[3][4] A significant advantage of the Wittig reaction is the high degree of regioselectivity, ensuring the double bond is formed at the location of the original carbonyl group.[5] This application note provides a detailed protocol for the synthesis of 2-phenyl-1-pentene, a valuable building block in organic chemistry, utilizing the Wittig reaction between propiophenone (B1677668) and methylenetriphenylphosphorane.

Reaction Scheme

The synthesis of this compound is achieved through the reaction of propiophenone with a phosphorus ylide, specifically methylenetriphenylphosphorane. The ylide is typically prepared in situ from the corresponding phosphonium (B103445) salt, methyltriphenylphosphonium (B96628) bromide, by deprotonation with a strong base such as n-butyllithium.[1]

Step 1: Ylide Formation

(C₆H₅)₃P⁺CH₃ Br⁻ + n-BuLi → (C₆H₅)₃P=CH₂ + LiBr + C₄H₁₀ Methyltriphenylphosphonium bromide + n-Butyllithium → Methylenetriphenylphosphorane

Step 2: Wittig Reaction

C₆H₅C(=O)CH₂CH₃ + (C₆H₅)₃P=CH₂ → C₆H₅C(=CH₂)CH₂CH₃ + (C₆H₅)₃P=O Propiophenone + Methylenetriphenylphosphorane → this compound + Triphenylphosphine oxide

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale, purity of reagents, and optimization of reaction conditions.

| Parameter | Value | Reference |

| Reactants | ||

| Propiophenone | 1.0 equivalent | [6] |

| Methyltriphenylphosphonium bromide | 1.1 - 1.5 equivalents | [6][7] |

| n-Butyllithium (n-BuLi) | 1.05 - 1.4 equivalents | [6][7] |

| Product | ||

| This compound (Expected Yield) | 70-85% | [6] (representative) |

| Molecular Formula | C₁₁H₁₄ | [8][9] |

| Molecular Weight | 146.23 g/mol | [8][9] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, δ) | 7.35-7.20 (m, 5H), 5.25 (s, 1H), 5.05 (s, 1H), 2.25 (t, 2H), 1.50 (sext, 2H), 0.90 (t, 3H) | [8] |

| ¹³C NMR (CDCl₃, δ) | 148.9, 142.1, 128.3, 127.1, 126.3, 112.4, 36.8, 20.9, 14.1 | [8] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the Wittig reaction.

Materials and Reagents

-

Methyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Propiophenone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Experimental Procedure

Part 1: In situ Preparation of the Wittig Reagent (Methylenetriphenylphosphorane) [7]

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with methyltriphenylphosphonium bromide (1.1 - 1.5 equivalents).

-

Anhydrous tetrahydrofuran (THF) is added to the flask to create a suspension.

-

The suspension is cooled to 0 °C in an ice bath under a nitrogen atmosphere.

-

n-Butyllithium (n-BuLi) in hexanes (1.05 - 1.4 equivalents) is added dropwise to the stirred suspension via the dropping funnel over a period of 15-30 minutes. A characteristic deep yellow or orange color develops, indicating the formation of the ylide.

-

The mixture is stirred at 0 °C for 1-2 hours to ensure complete ylide formation.

Part 2: Wittig Reaction with Propiophenone [7]

-

A solution of propiophenone (1.0 equivalent) in a minimal amount of anhydrous THF is prepared.

-

This solution is added dropwise to the ylide solution at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[4]

-

The combined organic layers are washed with water and then with brine.[4]

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[7]

-

The crude product is a mixture of this compound and the byproduct, triphenylphosphine oxide.

-

Purification is achieved by flash column chromatography on silica gel using hexane as the eluent. This compound, being non-polar, will elute first, while the more polar triphenylphosphine oxide will be retained on the column.

-

The fractions containing the pure product are combined, and the solvent is evaporated to yield this compound as a colorless oil.

Mandatory Visualizations

Wittig Reaction Mechanism for this compound Synthesis

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 8. This compound | C11H14 | CID 521761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

Application Notes and Protocols for the Synthesis of 2-Phenyl-1-pentene via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it a cornerstone of modern organic synthesis. This document provides a detailed protocol for the synthesis of 2-phenyl-1-pentene, a valuable alkene intermediate. The synthesis involves a two-step process: the formation of a tertiary alcohol, 2-phenyl-2-pentanol (B1597411), via a Grignard reaction, followed by its acid-catalyzed dehydration to yield the desired product. Two primary Grignard routes to the intermediate alcohol are presented: the reaction of propylmagnesium bromide with acetophenone (B1666503), and the reaction of phenylmagnesium bromide with 2-pentanone.[1][2][3][4] Strict anhydrous conditions are critical for the success of the Grignard reaction, as the Grignard reagents are highly reactive towards protic solvents like water.[5][6][7]

Data Presentation

Table 1: Physical and Chemical Properties of Key Substances

| Substance | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Propyl Bromide | C₃H₇Br | 123.00 | 71 | 1.35 |

| Acetophenone | C₈H₈O | 120.15 | 202 | 1.03 |

| Phenyl Bromide | C₆H₅Br | 157.01 | 156 | 1.49 |

| 2-Pentanone | C₅H₁₀O | 86.13 | 102 | 0.81 |

| Magnesium | Mg | 24.31 | 1090 | 1.74 |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 34.6 | 0.71 |

| 2-Phenyl-2-pentanol | C₁₁H₁₆O | 164.24 | 105-107 (at 10 mmHg) | 0.97 |

| This compound | C₁₁H₁₄ | 146.23 | 191-192 | 0.89 |

Table 2: Expected Yields and Spectroscopic Data

| Compound | Synthetic Step | Typical Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2-Phenyl-2-pentanol | Grignard Reaction | 80-90 | 7.2-7.5 (m, 5H), 1.8-2.0 (m, 2H), 1.5 (s, 1H, OH), 1.2-1.4 (m, 2H), 0.9 (t, 3H), 1.5 (s, 3H) | 147.5, 128.3, 126.5, 125.0, 76.0, 47.5, 30.0, 17.5, 14.8 | 3400 (br, OH), 3060, 2970, 1600, 1490, 1450, 700 |

| This compound | Dehydration | 75-85 | 7.1-7.4 (m, 5H), 5.1 (s, 1H), 4.9 (s, 1H), 2.2 (t, 2H), 1.3-1.5 (m, 2H), 0.9 (t, 3H) | 150.2, 142.1, 128.2, 127.8, 126.9, 112.5, 36.4, 21.9, 14.1 | 3080, 2960, 1640 (C=C), 1600, 1490, 900 (C=CH₂) |

Note: Spectroscopic data are representative and may vary slightly based on experimental conditions and instrumentation.[8]

Experimental Protocols

Part 1: Synthesis of 2-Phenyl-2-pentanol via Grignard Reaction

Route A: Reaction of Propylmagnesium Bromide with Acetophenone

Materials:

-

Magnesium turnings (1.2 eq)

-

Iodine crystal (catalytic)

-

Anhydrous diethyl ether

-

1-Bromopropane (B46711) (1.1 eq)

-

Acetophenone (1.0 eq)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Apparatus Setup: All glassware must be rigorously dried in an oven at 120°C overnight or flame-dried under an inert atmosphere (nitrogen or argon) and allowed to cool. Assemble a three-necked round-bottom flask with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer.

-

Grignard Reagent Formation: Place magnesium turnings and a small iodine crystal in the flask. Add enough anhydrous diethyl ether to cover the magnesium. Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the 1-bromopropane solution to the magnesium. Initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gently warm the flask with a heat gun.

-

Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish-brown.

-

Reaction with Ketone: Cool the Grignard reagent solution to 0°C using an ice-water bath. Prepare a solution of acetophenone in anhydrous diethyl ether in the dropping funnel.

-

Add the acetophenone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of cold saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide salt.

-

Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether.

-

Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 2-phenyl-2-pentanol.

Route B: Reaction of Phenylmagnesium Bromide with 2-Pentanone

This procedure follows the same steps as Route A, with the following substitutions:

-

Use 1-bromobenzene in place of 1-bromopropane to prepare phenylmagnesium bromide.[5][6]

-

Use 2-pentanone in place of acetophenone as the ketone.

Part 2: Dehydration of 2-Phenyl-2-pentanol to this compound

Materials:

-

Crude 2-phenyl-2-pentanol from Part 1

-

Concentrated sulfuric acid (catalytic amount) or anhydrous p-toluenesulfonic acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

Procedure:

-

Apparatus Setup: Assemble a simple distillation apparatus. Place the crude 2-phenyl-2-pentanol in the distillation flask with a few boiling chips.

-

Dehydration: Add a catalytic amount of concentrated sulfuric acid (a few drops) or a small amount of p-toluenesulfonic acid to the alcohol.

-

Heat the mixture gently. The dehydration reaction will produce this compound and water, which will co-distill.[9][10] The major product is the less substituted alkene (Hofmann elimination is not favored, but Zaitsev's rule predicts the more substituted alkene; however, for this specific dehydration, the terminal alkene is a significant product).

-

Work-up: Collect the distillate in a receiving flask cooled in an ice bath. Transfer the distillate to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate. Filter the solution and purify the crude this compound by fractional distillation to obtain the pure product.

Mandatory Visualizations

Caption: Synthetic pathways to 2-phenyl-2-pentanol.

Caption: Overall experimental workflow for synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Solved Draw the product, and a complete mechanism for its | Chegg.com [chegg.com]

- 3. echemi.com [echemi.com]

- 4. organic chemistry - Synthesis of 2-Phenyl-2-Butanol from Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C11H14 | CID 521761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Polymerization of 2-Phenyl-1-pentene

Disclaimer: Extensive literature searches did not yield specific experimental protocols or quantitative data for the homopolymerization of 2-phenyl-1-pentene. The following application notes and protocols are therefore theoretical and based on established principles for the polymerization of structurally similar monomers, such as styrene (B11656) and other α-olefins. These guidelines are intended for researchers, scientists, and drug development professionals as a starting point for investigating the polymerization of this specific monomer.

Introduction and Monomer Overview

This compound is an α-olefin characterized by the presence of a phenyl group and a propyl group attached to the same carbon of the double bond. This substitution pattern is expected to significantly influence its polymerizability and the properties of the resulting polymer, poly(this compound). The steric hindrance around the double bond may pose challenges for polymerization, potentially leading to lower reaction rates and polymer molecular weights compared to less substituted olefins.

The electronic effect of the phenyl group can stabilize cationic and anionic intermediates, suggesting that ionic polymerization methods may be viable. Coordination polymerization is another potential route, although the bulky substituent may affect catalyst activity and stereocontrol.

Monomer Structure:

Potential Polymerization Methods

Based on the structure of this compound, three primary chain-growth polymerization methods can be considered: cationic, anionic, and coordination polymerization.

Cationic Polymerization

The phenyl group can stabilize a carbocation at the 2-position, making this compound a candidate for cationic polymerization.[1] The reaction is typically initiated by a strong acid or a Lewis acid in the presence of a proton source (co-initiator).

Hypothetical Signaling Pathway for Cationic Polymerization Initiation:

Caption: Hypothetical initiation of cationic polymerization.

Anionic Polymerization

The phenyl group can also stabilize an adjacent carbanion, making anionic polymerization a plausible method.[2] This technique often leads to living polymers with well-controlled molecular weights and narrow polydispersity when initiated with organometallic compounds like alkyllithiums in aprotic solvents.

Coordination Polymerization

Ziegler-Natta or metallocene catalysts are widely used for the polymerization of α-olefins.[3] The stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic) can often be controlled by the choice of catalyst. The bulky substituent on this compound might necessitate specific catalyst systems to achieve high activity and stereoregularity.

Theoretical Experimental Protocols

Note: The following protocols are hypothetical and adapted from standard procedures for similar monomers. They should be considered as starting points and will require optimization.

Protocol 1: Theoretical Cationic Polymerization

-

Materials:

-

This compound (monomer), purified by distillation over CaH₂.

-

Dichloromethane (solvent), dried over CaH₂ and distilled.

-

Boron trifluoride etherate (BF₃·OEt₂) (initiator).

-

Methanol (B129727) (terminating agent).

-

-

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a rubber septum is charged with 100 mL of dry dichloromethane.

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

-

10 g of purified this compound is added via syringe.

-

0.1 mL of BF₃·OEt₂ is added via syringe to initiate the polymerization.

-

The reaction is stirred for 2 hours at -78 °C.

-

The polymerization is terminated by adding 5 mL of cold methanol.

-

The polymer is precipitated by pouring the reaction mixture into 500 mL of methanol.

-

The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 60 °C.

-

Hypothetical Experimental Workflow for Polymerization:

Caption: General experimental workflow for polymerization.

Protocol 2: Theoretical Anionic Polymerization

-

Materials:

-

This compound (monomer), purified by stirring over sec-butyllithium (B1581126) followed by vacuum distillation.

-

Tetrahydrofuran (THF) (solvent), freshly distilled from sodium/benzophenone ketyl.

-

sec-Butyllithium (sec-BuLi) in cyclohexane (B81311) (initiator).

-

Degassed methanol (terminating agent).

-

-

Procedure:

-

A flame-dried, sealed reactor is charged with 100 mL of dry THF.

-

The solvent is cooled to -78 °C.

-

10 g of purified this compound is added via syringe.

-

A calculated amount of sec-BuLi (e.g., for a target molecular weight) is added dropwise until a persistent color change is observed (if applicable), then the full amount is added to initiate polymerization.

-

The reaction is stirred for 1 hour at -78 °C.

-

The polymerization is terminated by adding a small amount of degassed methanol.

-

The polymer is isolated by precipitation in a large volume of methanol, filtered, and dried under vacuum.

-

Expected Data and Characterization

As no experimental data is available, the following table summarizes the expected outcomes from the different polymerization methods.

| Parameter | Cationic Polymerization | Anionic Polymerization | Coordination Polymerization |

| Initiator/Catalyst | Lewis Acids (BF₃, AlCl₃), Protic Acids | Alkyllithiums, Grignard Reagents | Ziegler-Natta, Metallocenes |

| Control over MW | Poor to Moderate | Good to Excellent ("Living") | Moderate to Good |

| Polydispersity (Đ) | Broad (>1.5) | Narrow (1.05 - 1.2) | Varies (can be narrow) |

| Stereocontrol | Generally Poor (Atactic) | Generally Poor (Atactic) | Can be high (Isotactic/Syndiotactic) |

| Sensitivity | Sensitive to impurities | Very sensitive to protic impurities | Sensitive to air and moisture |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the polymer structure.

-

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn).

-

Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Concluding Remarks and Future Outlook

The polymerization of this compound presents an interesting research topic. The steric hindrance of the monomer is a key challenge that needs to be overcome by careful selection of polymerization method and reaction conditions. Cationic and anionic polymerization are promising starting points due to the electronic stabilization offered by the phenyl group. Coordination polymerization with advanced catalysts could potentially yield stereoregular polymers with unique properties.

Future research should focus on systematically screening various initiators, catalysts, solvents, and temperatures for each polymerization method to establish the feasibility and optimize the reaction. Detailed characterization of the resulting polymers will be crucial to understand the structure-property relationships of this novel material. The findings could have implications for the development of new polymers with tailored thermal and mechanical properties.

References

Application Notes and Protocols for 2-Phenyl-1-pentene in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-phenyl-1-pentene as a versatile starting material in a variety of chemical transformations. The protocols are based on established methodologies for structurally related compounds and serve as a comprehensive guide for the synthesis of valuable intermediates relevant to pharmaceutical and fine chemical industries.

Overview of this compound's Reactivity

This compound is a terminal alkene bearing a phenyl group at the 2-position. This structural motif offers several reactive sites for chemical modification, making it a valuable precursor for the synthesis of a range of functionalized molecules. The key transformations involving this compound include, but are not limited to:

-

Asymmetric Hydrogenation: Reduction of the double bond to furnish chiral 2-phenylpentane (B179501).

-

Hydroboration-Oxidation: Anti-Markovnikov addition of water across the double bond to yield 2-phenyl-1-pentanol.

-

Epoxidation: Formation of a reactive epoxide ring for further nucleophilic attack.

-

Cationic Polymerization: Polymer formation initiated by a cationic species.

These reactions open avenues to valuable chiral building blocks and polymeric materials.

Asymmetric Hydrogenation to 2-Phenylpentane

The asymmetric hydrogenation of this compound provides access to enantiomerically enriched 2-phenylpentane, a chiral hydrocarbon that can serve as a key structural motif in the development of new chemical entities.

Data Presentation: Asymmetric Hydrogenation of Phenyl-Substituted Alkenes

| Substrate | Catalyst System | Solvent | H₂ Pressure (bar) | Temp. (°C) | Conversion (%) | ee (%) |

| 2-Phenyl-1-butene | [Ir(COD)Cl]₂ / (S)-ThrePHOX | CH₂Cl₂ | 1 | rt | >99 | 92 |

| 2-Phenyl-1-butene | [Ir(COD)Cl]₂ / (S)-JM-Phos | CH₂Cl₂ | 50 | 25 | >99 | 94 |

| 3-Phenyl-1-pentene | [Ir(COD)Cl]₂ / (S)-iPr-PHOX | CH₂Cl₂ | 50 | 25 | >99 | 94 |

Experimental Protocol: Asymmetric Hydrogenation

Materials:

-

This compound

-

[Ir(COD)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)

-

Chiral ligand (e.g., (S)-ThrePHOX)

-

Anhydrous, degassed solvent (e.g., Dichloromethane)

-

High-pressure autoclave

-

Schlenk flask and standard Schlenk line equipment

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (1.1 mol%) to a Schlenk flask.

-

Add anhydrous, degassed solvent (e.g., 5 mL per 1 mmol of substrate).

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

Reaction Setup: In a separate flask, dissolve this compound (1.0 mmol) in the same solvent (2 mL).

-

Transfer the substrate solution to the autoclave.

-

Using a cannula, transfer the prepared catalyst solution to the autoclave.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 bar).

-

Stir the reaction at the desired temperature (e.g., 25 °C) for 12-24 hours.

-

Work-up and Analysis: Carefully depressurize the autoclave. Remove the solvent under reduced pressure.

-

Determine the conversion and enantiomeric excess of the crude product by chiral GC or HPLC analysis.

Safety and Handling:

-

Handle this compound in a well-ventilated fume hood.[1]

-

It is a flammable liquid; keep away from heat, sparks, and open flames.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene recommended), and a lab coat.[1]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents.[1]

Hydroboration-Oxidation to 2-Phenyl-1-pentanol

The hydroboration-oxidation of this compound is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding 2-phenyl-1-pentanol.[2][3] This chiral alcohol is a valuable building block in organic synthesis.[4][5]

Data Presentation: Hydroboration-Oxidation of Alkenes

| Alkene | Product | Regioselectivity | Stereoselectivity | Typical Yield (%) |

| 1-Hexene | 1-Hexanol | Anti-Markovnikov | Syn-addition | ~90 |

| Styrene | 2-Phenylethanol | Anti-Markovnikov | Syn-addition | ~95 |

| 2-Phenyl-1-propene | 2-Phenyl-1-propanol | Anti-Markovnikov | Syn-addition | High |

Note: Yields for this compound are expected to be high but may require optimization.

Experimental Protocol: Hydroboration-Oxidation

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Standard glassware for anhydrous reactions

Procedure:

-

Hydroboration: To a flame-dried, nitrogen-flushed round-bottom flask, add this compound (1.0 mmol) dissolved in anhydrous THF (2 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add BH₃·THF solution (1.1 mmol) dropwise while maintaining the temperature at 0 °C.

-